molecular formula C20H12Ca2O10P2 B560865 Phenolphthalein diphosphate calcium salt CAS No. 94465-66-4

Phenolphthalein diphosphate calcium salt

Cat. No.: B560865
CAS No.: 94465-66-4
M. Wt: 554.41
InChI Key: GXVXXIGRDFWXEP-UHFFFAOYSA-J
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Description

Phenolphthalein diphosphate calcium salt is a chemical compound with the molecular formula C20H18CaO10P2. It is a derivative of phenolphthalein, which is widely known for its use as a pH indicator in acid-base titrations. This compound is utilized in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenolphthalein diphosphate calcium salt typically involves the reaction of phenolphthalein with phosphoric acid in the presence of a calcium source. The reaction is carried out under controlled conditions to ensure the formation of the diphosphate derivative. The general reaction scheme is as follows:

    Reaction of Phenolphthalein with Phosphoric Acid: Phenolphthalein is reacted with phosphoric acid to form phenolphthalein diphosphate.

    Addition of Calcium Source: A calcium source, such as calcium chloride, is added to the reaction mixture to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:

    Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors with precise control over temperature, pH, and reaction time.

    Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Phenolphthalein diphosphate calcium salt undergoes various chemical reactions, including:

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of phenolphthalein and phosphoric acid.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to hydrolysis.

    Substitution Reactions: The compound can undergo substitution reactions where the phosphate groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.

    Substitution Reactions: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Hydrolysis: Phenolphthalein and phosphoric acid.

    Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced forms of the compound.

    Substitution Reactions: Substituted phenolphthalein derivatives.

Scientific Research Applications

Phenolphthalein diphosphate calcium salt is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in analytical chemistry for the detection of phosphatase activity.

    Biology: In biochemical assays to study enzyme kinetics and phosphatase activity.

    Industry: Used in the development of biosensors and diagnostic kits.

Mechanism of Action

The mechanism of action of phenolphthalein diphosphate calcium salt involves its interaction with phosphatase enzymes. The compound serves as a substrate for these enzymes, which catalyze the hydrolysis of the diphosphate groups, resulting in the release of phenolphthalein. The released phenolphthalein can then be detected using spectrophotometric methods, providing a measure of enzyme activity.

Comparison with Similar Compounds

Phenolphthalein diphosphate calcium salt can be compared with other similar compounds, such as:

    Phenolphthalein: The parent compound, widely used as a pH indicator.

    Phenolphthalein monophosphate: A related compound with a single phosphate group.

    Phenolphthalein bisphosphate tetrasodium salt: Another derivative with different counterions.

Uniqueness

This compound is unique due to its specific interaction with calcium ions and its use in detecting phosphatase activity. Its calcium salt form provides distinct solubility and stability properties compared to other phenolphthalein derivatives.

Properties

IUPAC Name

dicalcium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O10P2.2Ca/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;/q;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVXXIGRDFWXEP-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Ca2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241499
Record name Dicalcium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94465-66-4
Record name Dicalcium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094465664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicalcium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicalcium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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